molecular formula C13H15NO5 B8344818 Methyl 2-acetamido-3-(4-methoxyphenyl)-3-oxopropanoate

Methyl 2-acetamido-3-(4-methoxyphenyl)-3-oxopropanoate

Cat. No. B8344818
M. Wt: 265.26 g/mol
InChI Key: DFWAPXQNLYOJLL-UHFFFAOYSA-N
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Patent
US09434761B2

Procedure details

To a solution of methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate (35.5 g, 137 mmol) and Et3N (57.2 mL, 411 mmol) in DCM (120 mL) at 0° C. was added AcCl (12.9 g, 164 mmol) dropwise. The reaction mixture was stirred at 0° C. for 40 min and then quenched with water (500 mL). The resulting mixture was extracted with DCM (300 mL×2) and the combined organic layers were dried over anhydrous sodium sulfate and concentrated. The residue was washed with petroleum ether/EtOAc (300 mL, 100:1) to methyl 2-acetamido-3-(4-methoxyphenyl)-3-oxopropanoate (22.0 g, 61% yield) as a colorless solid.
Name
methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate
Quantity
35.5 g
Type
reactant
Reaction Step One
Name
Quantity
57.2 mL
Type
reactant
Reaction Step One
Name
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)=[O:8])[C:3]([O:5][CH3:6])=[O:4].CCN(CC)CC.[C:24](Cl)([CH3:26])=[O:25]>C(Cl)Cl>[C:24]([NH:1][CH:2]([C:7]([C:9]1[CH:10]=[CH:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)=[O:8])[C:3]([O:5][CH3:6])=[O:4])(=[O:25])[CH3:26]

Inputs

Step One
Name
methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate
Quantity
35.5 g
Type
reactant
Smiles
NC(C(=O)OC)C(=O)C1=CC=C(C=C1)OC
Name
Quantity
57.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
12.9 g
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
petroleum ether EtOAc
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (300 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OC)C(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.